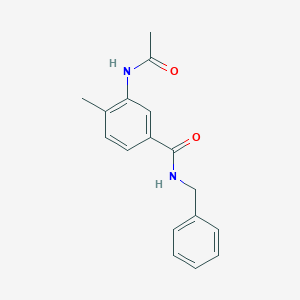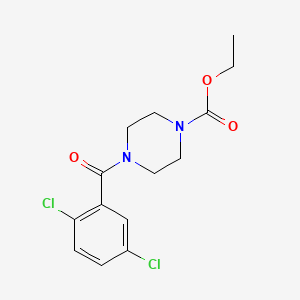![molecular formula C14H13N3 B5169333 [3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)
[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile, commonly known as DAPMA, is an organic compound that has been widely used in scientific research for its unique properties. DAPMA belongs to the class of push-pull chromophores and is known for its strong electron-donating and electron-withdrawing abilities, which make it an excellent candidate for various applications.
Mécanisme D'action
The mechanism of action of DAPMA is based on its unique electron-donating and electron-withdrawing abilities. DAPMA can act as an electron donor or acceptor depending on the surrounding environment. This property makes it an excellent candidate for various applications, including nonlinear optics and biological imaging.
Biochemical and Physiological Effects:
DAPMA has been shown to have minimal toxicity and low cytotoxicity, making it an excellent candidate for biological applications. Moreover, DAPMA has been shown to have good cell permeability, allowing it to penetrate cell membranes and interact with intracellular targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAPMA in lab experiments is its strong electron-donating and electron-withdrawing abilities, which make it an excellent candidate for various applications. Moreover, DAPMA has been shown to have minimal toxicity and low cytotoxicity, making it an excellent candidate for biological applications. However, one of the limitations of using DAPMA is its relatively high cost compared to other organic compounds.
Orientations Futures
There are several future directions for the use of DAPMA in scientific research. One potential application is in the field of optoelectronics, where DAPMA can be used as a building block for the development of new materials with unique optical properties. Moreover, DAPMA can be used as a fluorescent probe for biological imaging, where it can be used to study various biological processes in real-time. Additionally, DAPMA can be used as a drug delivery system, where it can be used to deliver drugs to specific targets in the body. Overall, the unique properties of DAPMA make it an excellent candidate for various applications in scientific research.
Méthodes De Synthèse
DAPMA can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base catalyst. On the other hand, the Michael addition reaction involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. Both methods have been widely used to synthesize DAPMA with high yields and purity.
Applications De Recherche Scientifique
DAPMA has been extensively used in scientific research for various applications, including nonlinear optics, photochemistry, and biological imaging. DAPMA exhibits strong absorption in the visible and near-infrared regions, making it an excellent candidate for nonlinear optical applications. Moreover, DAPMA has been used as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Propriétés
IUPAC Name |
2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17(2)11-14(8-12(9-15)10-16)13-6-4-3-5-7-13/h3-8,11H,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIAPPLLXFJIHN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C(C#N)C#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C(C#N)C#N)\C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
![3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)



![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)
![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
